
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide, commonly known as DMTT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTT belongs to the class of thiazole-based compounds and has been synthesized using various methods.
作用機序
The mechanism of action of DMTT is not fully understood. However, it has been suggested that DMTT may exert its effects through the inhibition of various enzymes and pathways involved in inflammation and cancer progression. DMTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, DMTT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
DMTT has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMTT has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression. Additionally, DMTT has been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
DMTT has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. DMTT is also stable and can be stored for long periods without degradation. Additionally, DMTT has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to using DMTT in lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of DMTT is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on DMTT. One area of research is the development of more efficient and cost-effective synthesis methods for DMTT. Additionally, further studies are needed to fully understand the mechanism of action of DMTT and its potential therapeutic applications. Future research could also focus on the development of DMTT derivatives with improved solubility and bioavailability. Finally, clinical trials are needed to evaluate the safety and efficacy of DMTT in humans.
Conclusion:
In conclusion, DMTT is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties, as well as neuroprotective effects. DMTT has several advantages for lab experiments, including its stability and low toxicity. However, there are also some limitations to using DMTT in lab experiments, including its limited solubility in water and the lack of a full understanding of its mechanism of action. Further research is needed to fully understand the potential of DMTT as a therapeutic agent.
合成法
DMTT can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3,5-dimethoxybenzyl chloride with thiosemicarbazide to form 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)hydrazinecarboxamide. This intermediate compound is then reacted with 4-methoxyphenylacetyl chloride to form DMTT. The synthesis of DMTT has been optimized to increase the yield and purity of the compound.
科学的研究の応用
DMTT has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. DMTT has also been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DMTT has been studied for its potential as an anti-diabetic agent.
特性
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-25-17-6-4-15(5-7-17)22-20(24)10-16-13-29-21(23-16)28-12-14-8-18(26-2)11-19(9-14)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMXPESEBWHSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)

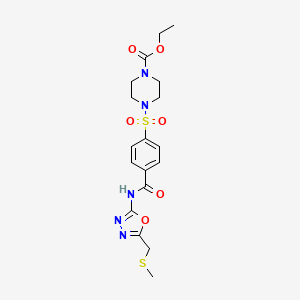

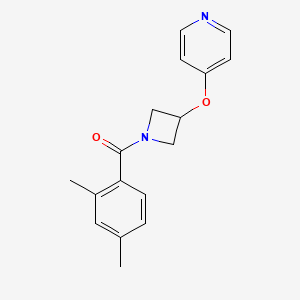

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2624906.png)
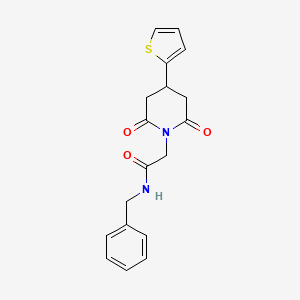
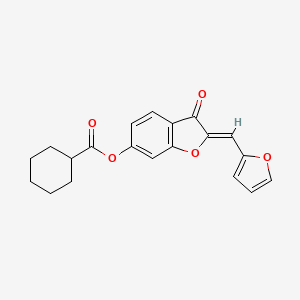
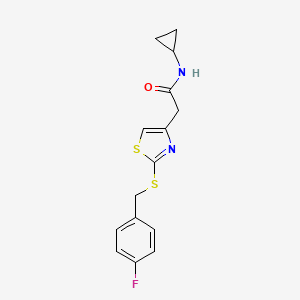
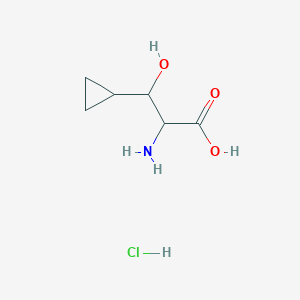
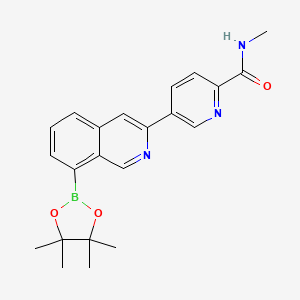
![1-[2-fluoro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2624915.png)
![1-bromo-4-oxo-3-oxabicyclo[3.1.0]hexane-6-carboxylic Acid](/img/structure/B2624916.png)